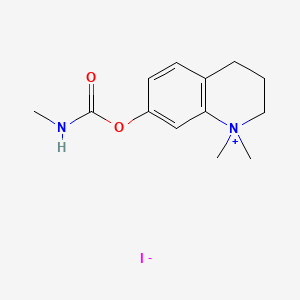
Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate is a complex organic compound that belongs to the class of quinolinium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate typically involves the following steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through the hydrogenation of isoquinoline, resulting in the formation of 1,2,3,4-tetrahydroisoquinoline.
Introduction of Functional Groups:
Iodide and Methylcarbamate Addition: The final steps involve the addition of iodide and methylcarbamate groups to the quinolinium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroquinolinium derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Halogenated reagents and strong nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinium derivatives with different functional groups and oxidation states .
Scientific Research Applications
Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-8-hydroxy-, iodide, methylcarbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
63680-80-8 |
|---|---|
Molecular Formula |
C13H19IN2O2 |
Molecular Weight |
362.21 g/mol |
IUPAC Name |
(1,1-dimethyl-3,4-dihydro-2H-quinolin-1-ium-7-yl) N-methylcarbamate;iodide |
InChI |
InChI=1S/C13H18N2O2.HI/c1-14-13(16)17-11-7-6-10-5-4-8-15(2,3)12(10)9-11;/h6-7,9H,4-5,8H2,1-3H3;1H |
InChI Key |
LTBFVDFUFFKMJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC2=C(CCC[N+]2(C)C)C=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



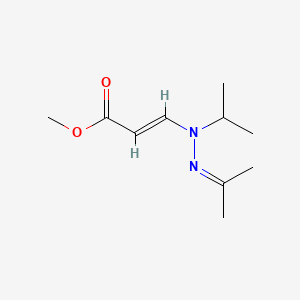
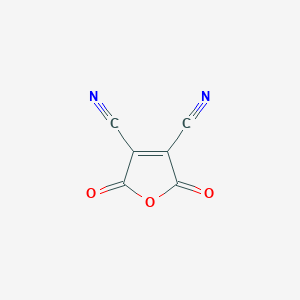
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
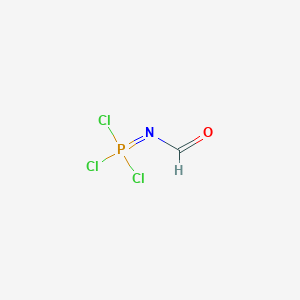
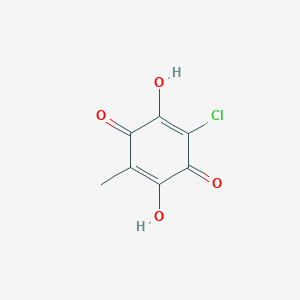
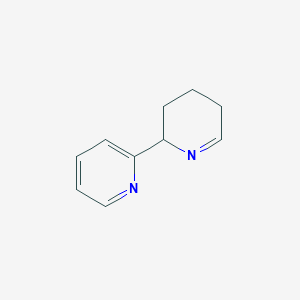
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)
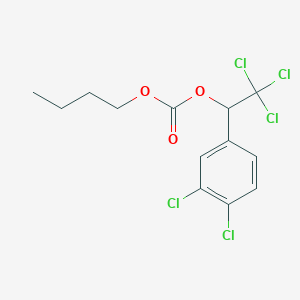
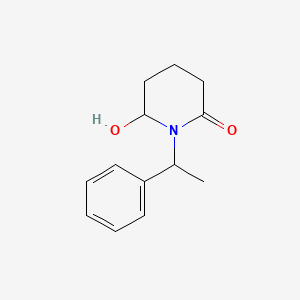


![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
